![molecular formula C9H9BrFNO2 B1604483 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide CAS No. 951884-16-5](/img/structure/B1604483.png)
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide
Overview
Description
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H9BrFNO2 . It has an average mass of 262.076 Da and a monoisotopic mass of 260.980072 Da . This compound belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide consists of a benzamide core with a bromine atom and a fluorine atom attached to the benzene ring. Additionally, a hydroxyethyl group is attached to the nitrogen atom of the benzamide core .Scientific Research Applications
Synthesis of Benzoxaboroles
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide: is used as a precursor in the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds have a wide range of applications in material science, such as:
Organic Light-Emitting Diode (OLED) Applications
The compound serves as a starting material for the synthesis of thermally activated delayed fluorescence (TADF) dyes used in OLED displays . These dyes are crucial for:
Pharmaceutical Intermediates
It is utilized as an intermediate in the production of various pharmaceuticals . The compound’s derivatives are explored for:
properties
IUPAC Name |
2-bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-8-2-1-6(11)5-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKNEISRBEANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650495 | |
Record name | 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |
CAS RN |
951884-16-5 | |
Record name | 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.